molecular formula C12H22O4 B8033858 L-Menthyl 2,2-dihydroxyacetate

L-Menthyl 2,2-dihydroxyacetate

Cat. No.: B8033858
M. Wt: 230.30 g/mol
InChI Key: BWZMJRSMHQDFIT-ZDGBYWQASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Menthyl 2,2-dihydroxyacetate can be synthesized through the esterification of L-menthol with 2,2-dihydroxyacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

L-Menthyl 2,2-dihydroxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Menthyl 2,2-dihydroxyacetate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    L-Menthyl acetate: Another ester of L-menthol, used in flavoring and fragrance industries.

    Geranyl acetate: An ester used in perfumery and as a flavoring agent.

    Ethyl acetoacetate: A versatile reagent in organic synthesis.

Uniqueness

L-Menthyl 2,2-dihydroxyacetate is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

[(2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2,2-dihydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-7(2)9-5-4-8(3)6-10(9)16-12(15)11(13)14/h7-11,13-14H,4-6H2,1-3H3/t8-,9+,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZMJRSMHQDFIT-ZDGBYWQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C(C1)OC(=O)C(O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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